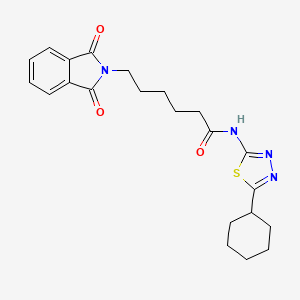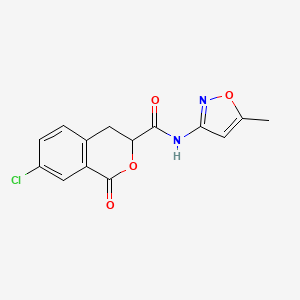
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Descripción general
Descripción
The compound "6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate" is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The research on this compound primarily focuses on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis of similar compounds involves regioselective catalysis and esterification processes. For instance, the regioselective synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles involves the esterification of hydroxybenzoic acids followed by cyclizing reactions under specific conditions (Reddy & Nagaraj, 2008). Another approach includes the solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde yielding various chromen derivatives through a series of reactions including bromination and cyclization (Shah et al., 2016).
Molecular Structure Analysis
The molecular structure of similar chromene compounds has been elucidated using NMR spectroscopy and X-ray crystallography, revealing significant insights into their conformation and molecular interactions. For example, the study on 2-oxo-2H-chromen-4-yl 4-methoxybenzoate demonstrated the inclination between the chromen-2-one ring and the side chain, highlighting the presence of hydrogen-bonded dimers and π-π stacking interactions (Abou et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving chromene derivatives include cyclization, acylation, and the formation of benzopyranooxazoles through reactions with phosphorus ylides under specific conditions (Bezergiannidou‐Balouctsi et al., 1993). These reactions are crucial for modifying the chemical structure and tailoring the properties of the compound for specific applications.
Physical Properties Analysis
The physical properties, including crystalline structure and molecular dimensions, have been detailed through X-ray crystallography studies. For example, the analysis of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid and its derivatives revealed specific unit cell dimensions and space group, which contribute to understanding the compound's stability and reactivity (Barili et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various reagents, have been explored through synthesis and characterization studies. Novel methodologies for synthesizing chromene derivatives highlight the versatility and broad application spectrum of these compounds (Pradeep et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Synthesis : The synthesis of complex molecules starting from simpler compounds like ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate illustrates the regioselective synthesis techniques employed to produce derivatives of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. Such methods are crucial for the development of new materials and drugs, showcasing the compound's versatility and potential for modification (Reddy & Nagaraj, 2008).
Coumarin Derivatives : Modified coumarins, including those structurally related to 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, have been synthesized for their biological activity, indicating a broad interest in coumarin derivatives for their therapeutic and chemical properties (Garazd et al., 2002).
Applications in Biological Studies
Antimicrobial Activity : The synthesis of thiazole substituted coumarins, including compounds related to the chemical structure of interest, has demonstrated potential antimicrobial activities. Such studies highlight the importance of chemical modifications in enhancing biological efficacy and expanding the utility of these compounds in various applications (Parameshwarappa et al., 2009).
Environmental Applications
Herbicide Degradation : Research on the mineralization of herbicide derivatives of methoxybenzoic acid, similar in structure to 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, in aquatic environments by methods such as anodic oxidation and electro-Fenton processes, demonstrates the environmental relevance of these compounds. Such studies are crucial for understanding the fate of chemical compounds in the environment and developing methods for their degradation (Brillas et al., 2003).
Advanced Material Science
Catalysis and Chemical Transformations : The encapsulation of molybdenum(VI) complexes with ligands derived from methoxybenzaldehyde, related to the study compound, in zeolite Y, showcases the potential of these compounds in catalysis. Such applications are important for the development of new, efficient, and reusable catalysts for the oxidation of alcohols and hydrocarbons, highlighting the compound's significance in material science and industrial chemistry (Ghorbanloo & Alamooti, 2017).
Propiedades
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-3-11-8-18(21)24-16-10-17(15(20)9-14(11)16)25-19(22)12-5-4-6-13(7-12)23-2/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVGMRQHOVREBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)
![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)
![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)
![3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4626078.png)
![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)
![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)